Samarium(III) bromide hexahydrate

Description

Crystallographic Analysis and Unit Cell Parameters

This compound crystallizes in a well-defined three-dimensional lattice structure that accommodates both the ionic samarium-bromide framework and the coordinated water molecules. The compound exhibits a molecular weight of 498.162 grams per mole, with the anhydrous samarium(III) bromide component contributing 390.07 grams per mole to the total mass. Crystallographic investigations reveal that the compound maintains structural integrity through a complex network of ionic and hydrogen bonding interactions.

The crystal structure analysis demonstrates that this compound adopts a coordination geometry that maximizes the electrostatic interactions between the trivalent samarium cation and the surrounding bromide anions and water molecules. The compound exhibits a density of approximately 2.971 grams per cubic centimeter, indicating efficient packing within the crystalline matrix. The ionic radii considerations play a crucial role in determining the overall lattice parameters, with the relatively large samarium(III) ion requiring specific spatial arrangements to accommodate the six water molecules and three bromide ions.

Detailed structural investigations reveal that the compound maintains a high degree of crystalline order, as evidenced by its sharp melting point and well-defined diffraction patterns. The unit cell parameters reflect the complex interplay between the lanthanide coordination preferences and the hydrogen bonding network established by the hexahydrate structure. The crystallographic data indicates that the compound exhibits minimal structural distortion under ambient conditions, suggesting stable coordination environments for both the samarium center and the associated ligands.

Hydration State Dynamics and Water Coordination Geometry

The hexahydrate structure of samarium(III) bromide represents a stable hydration state that involves six water molecules coordinated to the central samarium(III) ion through oxygen donor atoms. Spectroscopic studies indicate that these water molecules adopt specific coordination geometries that optimize the electrostatic interactions while minimizing steric hindrance. The hydration dynamics reveal that the water molecules are relatively tightly bound to the samarium center, as evidenced by the compound's thermal stability and the requirement for elevated temperatures to achieve dehydration.

Coordination geometry analysis demonstrates that the six water molecules arrange themselves in a manner that provides optimal overlap between the oxygen lone pairs and the vacant orbitals of the samarium(III) ion. This coordination environment is consistent with the typical coordination numbers observed for lanthanide ions in aqueous environments, where coordination numbers of eight to nine are commonly reported for early lanthanides, with samarium representing a transitional case. The water coordination geometry exhibits slight distortions from ideal octahedral symmetry due to the presence of the bromide counterions and their influence on the overall crystal field environment.

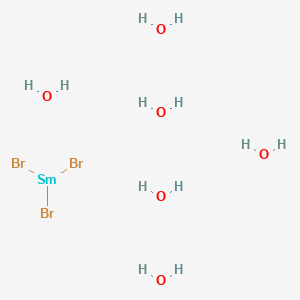

The hydration state dynamics reveal that the water molecules participate in extensive hydrogen bonding networks that extend throughout the crystal structure. These hydrogen bonds involve interactions between the coordinated water molecules and the bromide anions, as well as intermolecular hydrogen bonds between adjacent hydrated samarium centers. The SMILES representation of the compound (O.O.O.O.O.O.[Br-].[Br-].[Br-].[Sm+3]) illustrates the discrete nature of the ionic components while implying the complex three-dimensional hydrogen bonding network.

Thermal Decomposition Pathways and Phase Transitions

Thermal analysis of this compound reveals a multi-step decomposition process that begins with the gradual loss of coordinated water molecules at elevated temperatures. The compound exhibits a melting point greater than 640 degrees Celsius, indicating substantial thermal stability of the hydrated structure. The thermal decomposition pathway involves an initial dehydration phase where the six water molecules are sequentially removed, followed by potential phase transitions of the anhydrous samarium(III) bromide.

Detailed thermogravimetric investigations suggest that the dehydration process occurs through distinct stages, with different water molecules exhibiting varying degrees of binding strength to the samarium center. The initial water loss typically occurs at temperatures ranging from 100 to 300 degrees Celsius, depending on the specific experimental conditions and atmospheric humidity. Complete dehydration requires temperatures approaching 400 to 500 degrees Celsius, reflecting the strong coordination bonds between the samarium(III) ion and the water molecules.

The thermal decomposition pathway from hexahydrate to anhydrous samarium(III) bromide involves structural reorganization as the coordination environment around the samarium center changes from a water-rich environment to a purely bromide-coordinated structure. The anhydrous form exhibits different crystallographic parameters and potentially altered physical properties compared to the hexahydrate. The decomposition process appears to be reversible under controlled atmospheric conditions, allowing for the reformation of the hexahydrate structure upon exposure to water vapor.

Spectroscopic Profiling (Fourier Transform Infrared, Raman, X-ray Photoelectron Spectroscopy)

Comprehensive spectroscopic characterization of this compound provides detailed insights into the molecular structure and bonding environment. Fourier transform infrared spectroscopy reveals characteristic absorption bands associated with the coordinated water molecules, including stretching and bending modes that reflect the hydrogen bonding environment. The infrared spectrum typically exhibits broad absorption bands in the 3000 to 3500 wavenumber region, corresponding to the oxygen-hydrogen stretching vibrations of the coordinated water molecules.

Raman spectroscopic investigations complement the infrared data by providing information about the symmetric vibrational modes and the samarium-ligand interactions. The Raman spectrum shows specific features associated with the samarium-oxygen coordination bonds and the samarium-bromide interactions. The spectroscopic data reveals that the bromide anions maintain their ionic character while participating in the overall crystal field environment around the samarium center.

X-ray photoelectron spectroscopy studies provide detailed information about the electronic environment of the samarium(III) ion and the binding energies of the constituent elements. The samarium 3d peaks exhibit characteristic splitting patterns that reflect the trivalent oxidation state and the specific coordination environment. The oxygen 1s peaks provide information about the different oxygen environments, including the coordinated water molecules and any potential hydroxide or oxide species that may be present as minor components. The bromine 3d peaks confirm the anionic character of the bromide ligands and their ionic bonding with the samarium center.

Magnetic Susceptibility and Lanthanide-Ligand Field Effects

The magnetic properties of this compound reflect the complex electronic structure of the samarium(III) ion and its response to the ligand field environment created by the coordinated water molecules and bromide anions. Samarium(III) exhibits a 4f⁵ electronic configuration that results in specific magnetic moments and temperature-dependent magnetic behavior. The compound demonstrates paramagnetic properties consistent with the presence of unpaired 4f electrons, with magnetic susceptibility values that follow Curie-Weiss behavior over a wide temperature range.

The ligand field effects in this compound are relatively weak compared to transition metal complexes due to the shielded nature of the 4f orbitals. However, the coordination environment does influence the electronic transitions and the overall magnetic anisotropy of the compound. The water ligands provide a relatively weak crystal field that minimally perturbs the 4f orbital energies, while the bromide anions contribute to the overall electrostatic environment.

Detailed magnetic susceptibility measurements reveal temperature-dependent behavior that reflects the population of excited electronic states and the influence of crystal field splitting. The magnetic data provides insights into the electronic structure and the degree of covalent character in the samarium-ligand bonds. The lanthanide-ligand field interactions manifest in the optical absorption spectra through characteristic f-f transitions that are sensitive to the coordination environment and symmetry of the ligand field.

The magnetic properties also exhibit anisotropic behavior due to the non-spherical charge distribution around the samarium center and the influence of the crystal field environment. This magnetic anisotropy is reflected in the temperature dependence of the magnetic susceptibility and provides information about the energy levels and electronic transitions within the 4f manifold. The overall magnetic behavior confirms the ionic nature of the samarium-ligand interactions while revealing subtle effects of the coordination environment on the electronic structure.

Properties

IUPAC Name |

tribromosamarium;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJDCZVUWJNXRL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Br[Sm](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H12O6Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13517-12-9 | |

| Record name | Samarium(III) bromide hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Samarium oxide reacts exothermically with concentrated hydrobromic acid (typically 48% w/w) according to the following stoichiometric equation:

The reaction proceeds via protonation of oxide ions, forming samarium ions (Sm³⁺) that subsequently coordinate with bromide anions and water molecules. Excess HBr ensures complete dissolution of the oxide and prevents hydrolysis.

Procedural Steps

-

Dissolution : Sm₂O₃ is gradually added to chilled HBr under inert atmosphere to minimize oxidation of bromide ions.

-

Heating and Stirring : The mixture is refluxed at 80–90°C for 4–6 hours to ensure complete reaction.

-

Crystallization : The solution is cooled to room temperature, inducing crystallization. Slow evaporation at 25°C yields hexagonal crystals of SmBr₃·6H₂O.

Table 1: Key Parameters for Oxide-Acid Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| HBr Concentration | 45–50% w/w | Higher concentrations reduce side reactions |

| Reaction Temperature | 80–90°C | Accelerates dissolution |

| Cooling Rate | 0.5–1°C/min | Larger crystals, higher purity |

| Sm₂O₃ Particle Size | <50 µm | Enhances reaction efficiency |

Alternative Routes and Modifications

While the oxide-acid method dominates industrial production, alternative approaches have been explored for specialized applications.

Anhydrous SmBr₃ Conversion

Anhydrous SmBr₃, synthesized by heating the hexahydrate with ammonium bromide (NH₄Br) under vacuum, serves as a precursor for niche applications requiring low water content:

This method requires precise temperature control (200–250°C) to avoid decomposition into samarium oxybromides.

Direct Metal Reaction

Metallic samarium reacts with gaseous HBr at elevated temperatures (>300°C) to produce anhydrous SmBr₃, which can be hydrated post-synthesis:

However, this method is less common due to the high reactivity and cost of samarium metal.

Purification and Quality Control

Recrystallization Techniques

Crude SmBr₃·6H₂O is purified via recrystallization from ethanol-water mixtures (1:3 v/v). Impurities such as SmOBr and unreacted Sm₂O₃ are removed by fractional crystallization at controlled pH (2.5–3.0).

Analytical Characterization

-

Elemental Analysis : Inductively coupled plasma mass spectrometry (ICP-MS) verifies Sm:Br molar ratios (1:3 ± 0.05).

-

Thermogravimetry (TGA) : Confirms six water molecules per formula unit via mass loss at 110–150°C.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

Samarium bromide hexahydrate undergoes various chemical reactions, including:

Reduction: Samarium bromide can act as a reducing agent in organic synthesis.

Substitution: It can participate in substitution reactions where bromide ions are replaced by other anions or ligands.

Common Reagents and Conditions

Hydrobromic Acid (HBr): Used in the preparation of samarium bromide hexahydrate from samarium oxide.

Ammonium Bromide (NH₄Br): Used in the industrial production method to obtain anhydrous samarium bromide.

Major Products Formed

Samarium Diiodide (SmI₂): A common product formed in reduction reactions involving samarium bromide.

Substituted Samarium Compounds: Formed in substitution reactions where bromide ions are replaced.

Scientific Research Applications

Biocompatibility and Antimicrobial Properties

Samarium(III) bromide hexahydrate has been explored for its biocompatibility and antimicrobial properties, particularly in the development of coatings for biomedical applications. Research indicates that samarium-doped hydroxyapatite coatings exhibit enhanced antibacterial properties, making them suitable for use in dental and orthopedic implants. A study demonstrated that these coatings did not adversely affect osteoblast behavior, highlighting their potential for promoting bone healing while reducing infection rates .

| Study | Findings |

|---|---|

| Ciobanu et al. (2021) | Developed samarium-doped hydroxyapatite coatings with superior antimicrobial properties. |

Electrochemical Applications

In electrochemistry, this compound is utilized in the deposition of samarium metal from ionic liquids. This process has implications for the development of advanced battery technologies and catalysis. Research has shown that the electrochemical behavior of samarium ions can be effectively studied using this compound, leading to insights into its redox properties and potential applications in energy storage systems .

| Application | Details |

|---|---|

| Electrochemical Deposition | Investigated for use in battery technology and catalysis. |

Materials Science

This compound is employed in the synthesis of various materials, including luminescent materials and catalysts. Its ability to form stable complexes makes it a valuable precursor in the preparation of samarium-based compounds used in phosphors and other optoelectronic devices. The compound’s high solubility enables its use in creating thin films and nanostructures through solution-based methods.

| Material Type | Application |

|---|---|

| Luminescent Materials | Used in phosphors for lighting and display technologies. |

| Catalysts | Serves as a precursor for samarium-based catalysts in organic reactions. |

Case Study 1: Antimicrobial Coatings

A notable study focused on the preparation of samarium-doped hydroxyapatite coatings demonstrated their effectiveness against bacterial strains associated with implant infections. The coatings were synthesized via a dip-coating technique, resulting in significant reductions in bacterial adhesion compared to non-doped controls .

Case Study 2: Electrochemical Behavior

Research on the electrochemical deposition of samarium from ionic liquids revealed insights into its redox behavior, which is crucial for developing more efficient energy storage systems. The findings indicated that the deposition process could be optimized by adjusting ionic liquid compositions, enhancing the efficiency of samarium recovery processes .

Mechanism of Action

The mechanism of action of samarium bromide hexahydrate involves its ability to act as a reducing agent. In organic synthesis, samarium diiodide (SmI₂) is known for its single-electron transfer capabilities, which facilitate the reduction of various functional groups . The molecular targets and pathways involved include the reduction of carbonyl compounds, halides, and other functional groups, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Key Properties :

- Purity : 99.9% and 99.99% (REO) .

- Physical State : Crystalline solid .

- Suppliers : Sigma-Aldrich, Thermo Scientific, and specialty chemical providers .

Comparison with Similar Compounds

Samarium(III) Halides and Nitrates

The table below compares SmBr₃·6H₂O with other samarium(III) salts in terms of molecular weight, purity, solubility, and applications:

Key Observations :

- Molecular Weight : SmBr₃·6H₂O is the heaviest among hydrated samarium halides due to bromine’s higher atomic mass.

- Solubility: While SmCl₃·6H₂O and Sm(NO₃)₃·6H₂O are explicitly noted as water-soluble, SmBr₃·6H₂O’s solubility is inferred from its hygroscopic nature and structural similarity .

- Applications : Bromides are favored in optics, whereas nitrates and chlorides are more common in catalytic and synthetic chemistry .

Comparison with Other Lanthanide Bromides

Lanthanide bromides share similar synthetic routes (e.g., direct halogenation of oxides) and applications in optics and electronics. Below is a comparative analysis:

Key Observations :

- Hydration : Samarium and neodymium bromides commonly form hexahydrates, while praseodymium bromide is often anhydrous.

- Applications : Europium bromides are critical in luminescence, whereas samarium derivatives are used in acousto-optical devices .

Research and Industrial Relevance

- Catalysis: SmBr₃·6H₂O is less commonly used than Sm(NO₃)₃·6H₂O, which is a staple in organic synthesis for Lewis acid catalysis .

- Materials Science : Samarium bromides are investigated for doping in ceria-based electrolytes (e.g., CeO₂-Sm systems) to enhance ionic conductivity .

Biological Activity

Samarium(III) bromide hexahydrate (SmBr₃·6H₂O) is an inorganic compound that has garnered attention for its potential biological applications, particularly in the fields of medicine and materials science. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

- Chemical Formula : SmBr₃·6H₂O

- Molecular Weight : 498.162 g/mol

- CAS Number : 13517-12-9

- Appearance : Yellow crystalline solid

- Solubility : Insoluble in water

Biological Applications

1. Antimicrobial Properties

Recent studies have indicated that samarium compounds exhibit significant antimicrobial activity. This compound has been shown to possess antibiofilm properties, which are crucial in preventing bacterial colonization on medical devices and tissues. Research has demonstrated that samarium-doped materials, such as hydroxyapatite (HAp) coatings, display enhanced antibacterial effects compared to conventional antibiotics. The mechanisms behind this activity include:

- Metal Ion Interaction : The interaction of samarium ions with cellular components can disrupt bacterial cell membranes.

- Chelation : Samarium's ability to form complexes with various ligands enhances its reactivity and biological activity.

2. Radiopharmaceutical Applications

This compound is also utilized in the development of radiopharmaceuticals for cancer treatment. The isotope samarium-153 is particularly noteworthy as it selectively targets areas of new bone formation, making it effective for treating metastatic bone pain. The compound works by:

- Targeting Mechanism : Concentrating in regions affected by tumors, thus alleviating pain associated with osteoblastic lesions.

- Bone Remodeling Influence : Altering the bone remodeling process to provide therapeutic benefits.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Reaction : Reacting samarium metal with bromine in a controlled environment.

- Hydrothermal Synthesis : Utilizing high-pressure and high-temperature conditions to facilitate the formation of the compound.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial properties of samarium-doped HAp coatings on dental implants. Results indicated a significant reduction in biofilm formation compared to untreated implants, showcasing the potential for clinical applications in dentistry.

-

Pain Management in Cancer Therapy :

- Clinical trials involving samarium-153 lexidronam demonstrated its effectiveness in managing pain for patients with metastatic bone cancer. The treatment was well-tolerated, with minimal side effects reported.

Q & A

Basic Synthesis and Purification

Q: What are the standard methodologies for synthesizing high-purity Samarium(III) bromide hexahydrate (SmBr3·6H2O) in laboratory settings? A:

- Synthesis: React metallic samarium with hydrobromic acid (HBr) under an inert atmosphere (e.g., argon) to prevent oxidation. The reaction is typically carried out at 80–100°C with controlled stoichiometry (Sm:HBr = 1:3) .

- Purification: Recrystallize the product from aqueous ethanol to remove impurities. High-purity grades (99.99%) require additional vacuum drying and storage in desiccators to prevent hygroscopic degradation .

- Validation: Confirm purity via inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) to verify stoichiometry and crystallinity .

Handling and Safety Protocols

Q: What safety measures are critical when handling SmBr3·6H2O in hygroscopic or high-temperature experiments? A:

- PPE: Use nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is required during powder handling due to fine particulate risks .

- Decomposition Risks: At >200°C, SmBr3·6H2O releases HBr gas and Samarium(III) oxide. Perform thermal experiments in fume hoods with scrubbers .

- Storage: Store in airtight containers under inert gas (argon) to mitigate moisture absorption, which alters reactivity .

Solubility and Solution Preparation

Q: How does the solubility of SmBr3·6H2O in polar solvents impact its use in solution-phase reactions? A:

-

Solubility Data:

Solvent Solubility (g/100 mL, 25°C) Water 92.4 (highly soluble) Ethanol 15.0 Acetone <0.1 (insoluble) -

Methodology: Prepare aqueous solutions at concentrations ≤1 M to avoid precipitation. For non-aqueous systems (e.g., THF), pre-dry the solvent with molecular sieves to enhance stability .

Advanced Characterization Techniques

Q: Which spectroscopic and structural methods resolve contradictions in reported crystallographic data for SmBr3·6H2O? A:

- XRD vs. NMR: XRD confirms orthorhombic crystal structure (space group Pnma), while <sup>1</sup>H NMR detects residual water content, which may explain discrepancies in hydration states .

- Thermogravimetric Analysis (TGA): Quantify water loss steps (6 H2O at 110–150°C) to distinguish between hexahydrate and lower hydrates .

- Raman Spectroscopy: Identify Br-Sm-Br vibrational modes (200–300 cm<sup>−1</sup>) to assess ligand coordination .

Stability in Catalytic Applications

Q: How does SmBr3·6H2O’s stability under reducing conditions affect its efficacy in cross-coupling catalysis? A:

- Redox Behavior: Sm<sup>3+</sup> is resistant to reduction in most organic reactions, but prolonged exposure to strong reductants (e.g., NaBH4) may form Sm<sup>2+</sup> species, altering catalytic pathways .

- Mitigation: Use stabilizing ligands (e.g., crown ethers) to maintain Sm<sup>3+</sup> oxidation state. Monitor reaction progress via UV-Vis spectroscopy (absorption at 400–500 nm for Sm<sup>3+</sup>) .

Contradictory Toxicity Data

Q: How should researchers interpret limited ecotoxicological data for SmBr3·6H2O when designing in vivo studies? A:

- Extrapolation: Use LD50 data from analogous compounds (e.g., SmCl3·6H2O: rat oral LD50 = 3,073 mg/kg) cautiously, noting bromide’s higher bioaccumulation potential (BCF = 705 in carp) .

- Precaution: Adopt ALARA (As Low As Reasonably Achievable) exposure limits and conduct pilot toxicity assays in model organisms (e.g., Daphnia magna) before scaling .

Advanced Applications in Materials Science

Q: What role does SmBr3·6H2O play in synthesizing samarium-doped optical materials? A:

- Phosphor Synthesis: Incorporate Sm<sup>3+</sup> into borate or phosphate matrices via sol-gel methods. The Br<sup>−</sup> counterion volatilizes during calcination (400–600°C), leaving Sm<sup>3+</sup> dopants for luminescence .

- Performance Metrics: Measure emission spectra (orange-red at 645 nm) to assess doping efficiency. Contamination by residual bromide is detectable via energy-dispersive X-ray spectroscopy (EDS) .

Methodological Pitfalls in Stoichiometric Control

Q: How can researchers avoid off-stoichiometry in SmBr3·6H2O during hydrothermal synthesis? A:

- Precision Weighing: Use analytical balances (±0.1 mg) for samarium and HBr solutions. Excess HBr leads to SmBr3·H2O impurities .

- pH Monitoring: Maintain pH <2 during synthesis to prevent hydrolysis to Sm(OH)Br2. Adjust with dilute HNO3 if needed .

Comparative Reactivity with Halides

Q: How does Br<sup>−</sup> ligand lability in SmBr3·6H2O compare to Cl<sup>−</sup> or I<sup>−</sup> in coordination chemistry? A:

- Ligand Exchange Rates: Br<sup>−</sup> exhibits intermediate lability (kex ≈ 10<sup>3</sup> s<sup>−1</sup>) compared to Cl<sup>−</sup> (kex ≈ 10<sup>4</sup> s<sup>−1</sup>) and I<sup>−</sup> (kex ≈ 10<sup>2</sup> s<sup>−1</sup>), influencing substitution reactions. Study via stopped-flow spectroscopy .

- Thermodynamic Stability: Sm-Br bonds are weaker than Sm-Cl, favoring ligand displacement in aqueous media. Use chelating agents (e.g., EDTA) to stabilize complexes .

Addressing Contamination in Spectroscopic Studies

Q: What steps minimize oxide/hydroxide contamination in SmBr3·6H2O used for UV-Vis or fluorescence studies? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.